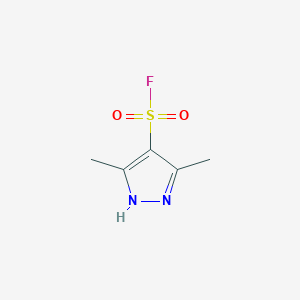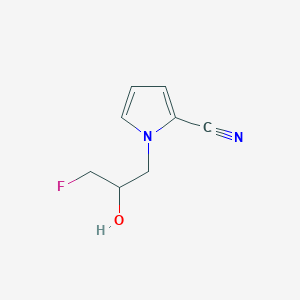
1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is a synthetic organic compound characterized by the presence of a fluoro, hydroxypropyl, and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of a pyrrole derivative with a fluoroalkylating agent. One common method includes the use of 1,2-epoxypropyl tosylate and a fluoride source, such as potassium fluoride, under controlled conditions to introduce the fluoro and hydroxypropyl groups . The reaction is usually carried out in an organic solvent like acetonitrile, and the product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound may involve automated synthesis using specialized equipment to ensure high yield and purity. The use of automated radiosynthesizers, for instance, allows for precise control over reaction parameters and efficient purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-(3-Fluoro-2-oxopropyl)-1H-pyrrole-2-carbonitrile.
Reduction: 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-amine.
Substitution: 1-(3-Methoxy-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiotracer in positron emission tomography (PET) imaging.
Medicine: Explored for its potential therapeutic properties, including its role in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, as a radiotracer, it binds to hypoxic regions in tissues, allowing for imaging of these areas using PET . The fluoro group enhances its binding affinity and stability, making it a valuable tool in diagnostic imaging.
Comparison with Similar Compounds
1-(3-Fluoro-2-hydroxypropyl)-2-nitroimidazole: Another compound with a similar fluoro and hydroxypropyl moiety, used in PET imaging.
3-[(3-Fluoro-2-hydroxypropyl)sulfanyl]-1-propanol: A compound with a similar fluoro and hydroxypropyl group but different core structure.
Uniqueness: 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is unique due to its pyrrole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H9FN2O/c9-4-8(12)6-11-3-1-2-7(11)5-10/h1-3,8,12H,4,6H2 |
InChI Key |
DIWLGZCSARCTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C#N)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


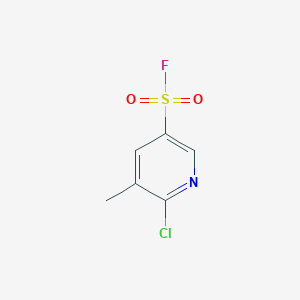

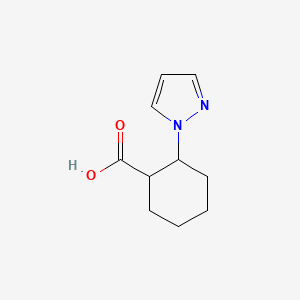
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine](/img/structure/B13259032.png)
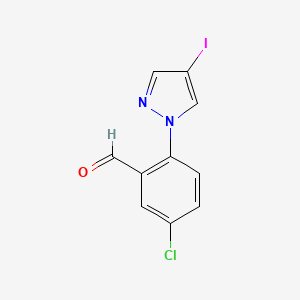
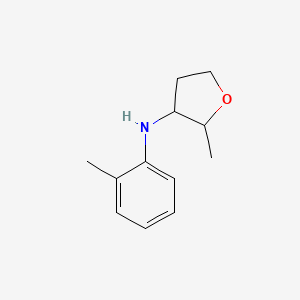
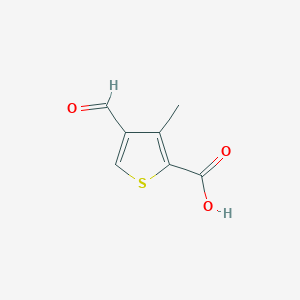
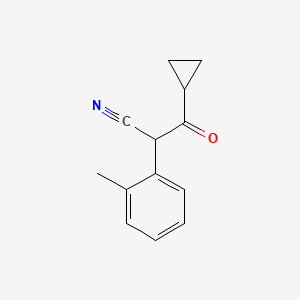
![2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13259060.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13259063.png)
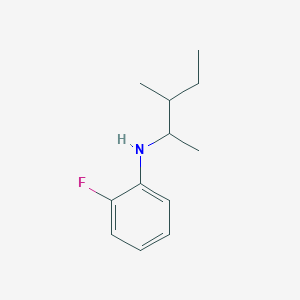
![5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane](/img/structure/B13259074.png)
